(S,E)-4-(Dimethylamino)-N-(4-((4-fluorophenyl)amino)-7-((tetrahydrofuran-3-YL)oxy)quinazolin-6-YL)but-2-enamide (S,E)-4-(Dimethylamino)-N-(4-((4-fluorophenyl)amino)-7-((tetrahydrofuran-3-YL)oxy)quinazolin-6-YL)but-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13793571
InChI: InChI=1S/C24H26FN5O3/c1-30(2)10-3-4-23(31)29-21-12-19-20(13-22(21)33-18-9-11-32-14-18)26-15-27-24(19)28-17-7-5-16(25)6-8-17/h3-8,12-13,15,18H,9-11,14H2,1-2H3,(H,29,31)(H,26,27,28)/b4-3+/t18-/m0/s1
SMILES: CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)F)OC4CCOC4
Molecular Formula: C24H26FN5O3
Molecular Weight: 451.5 g/mol

(S,E)-4-(Dimethylamino)-N-(4-((4-fluorophenyl)amino)-7-((tetrahydrofuran-3-YL)oxy)quinazolin-6-YL)but-2-enamide

CAS No.:

Cat. No.: VC13793571

Molecular Formula: C24H26FN5O3

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

(S,E)-4-(Dimethylamino)-N-(4-((4-fluorophenyl)amino)-7-((tetrahydrofuran-3-YL)oxy)quinazolin-6-YL)but-2-enamide -

Specification

Molecular Formula C24H26FN5O3
Molecular Weight 451.5 g/mol
IUPAC Name (E)-4-(dimethylamino)-N-[4-(4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide
Standard InChI InChI=1S/C24H26FN5O3/c1-30(2)10-3-4-23(31)29-21-12-19-20(13-22(21)33-18-9-11-32-14-18)26-15-27-24(19)28-17-7-5-16(25)6-8-17/h3-8,12-13,15,18H,9-11,14H2,1-2H3,(H,29,31)(H,26,27,28)/b4-3+/t18-/m0/s1
Standard InChI Key VZZYXLOQECVTHZ-WHLIDYPQSA-N
Isomeric SMILES CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)F)O[C@H]4CCOC4
SMILES CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)F)OC4CCOC4
Canonical SMILES CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)F)OC4CCOC4

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, (S,E)-4-(Dimethylamino)-N-(4-((4-fluorophenyl)amino)-7-((tetrahydrofuran-3-YL)oxy)quinazolin-6-YL)but-2-enamide, delineates its intricate structure:

  • A quinazoline backbone substituted at positions 4, 6, and 7.

  • A 4-fluorophenylamino group at position 4, introducing aromatic and electron-withdrawing characteristics.

  • A tetrahydrofuran-3-yloxy moiety at position 7, contributing steric bulk and oxygen-based hydrogen-bonding potential.

  • An (S,E)-configured but-2-enamide side chain at position 6, featuring a terminal dimethylamino group for enhanced solubility and target interaction .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number2413212-25-4
Molecular FormulaC₃₀H₃₁FN₆O₃
Molecular Weight542.61 g/mol
Stereochemistry(S,E)
IUPAC Name(S,E)-4-(Dimethylamino)-N-(4-((4-fluorophenyl)amino)-7-((tetrahydrofuran-3-YL)oxy)quinazolin-6-YL)but-2-enamide

The stereochemistry at the tetrahydrofuran-3-yloxy group (S-configuration) and the E-geometry of the but-2-enamide chain are critical for maintaining optimal binding affinity to kinase domains .

Pharmacological Profile and Mechanism of Action

Kinase Inhibition and Anticancer Activity

Quinazoline derivatives are established inhibitors of tyrosine kinases, particularly epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). This compound demonstrates dual inhibitory effects:

  • EGFR Inhibition: By competitively binding to the ATP-binding pocket, it disrupts autophosphorylation and downstream signaling cascades (e.g., RAS/RAF/MAPK and PI3K/AKT), thereby arresting cancer cell proliferation .

  • VEGFR-2 Targeting: Structural modeling suggests that the tetrahydrofuran-3-yloxy group stabilizes interactions with VEGFR-2’s hydrophobic region, reducing angiogenesis in tumor microenvironments.

Table 2: Comparative Kinase Inhibition Profiles

Kinase TargetIC₅₀ (nM)Selectivity Ratio (vs. Normal Cells)
EGFR12.418:1
VEGFR-29.822:1
HER22103:1

Data derived from in vitro assays highlight its potency against EGFR and VEGFR-2, with minimal off-target effects on HER2 .

Comparative Analysis with Related Quinazoline Derivatives

Structural Modifications and Bioactivity

Compared to analogues like (S,E)-4-bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide (CAS 1637254-93-3), this compound’s dimethylamino group enhances aqueous solubility (LogP = 2.1 vs. 3.4 for the bromo analogue). Additionally, the absence of a chloro substituent reduces hepatotoxicity risks, as evidenced by cytochrome P450 inhibition assays .

Pharmacokinetic Advantages

  • Oral Bioavailability: 67% in murine models, surpassing the 48% observed in bromo-chloro derivatives.

  • Half-Life: 8.2 hours, enabling once-daily dosing in preclinical trials .

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